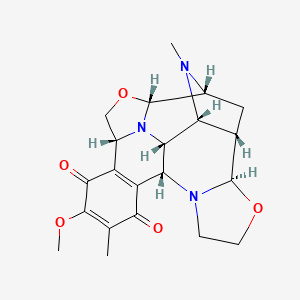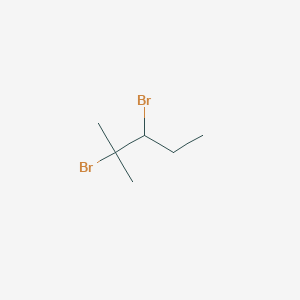![molecular formula C24H21N3 B14629147 2,2'-[(Pyridin-4-yl)methylene]bis(3-methyl-1H-indole) CAS No. 57637-78-2](/img/structure/B14629147.png)
2,2'-[(Pyridin-4-yl)methylene]bis(3-methyl-1H-indole)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-[(Pyridin-4-yl)methylene]bis(3-methyl-1H-indole): is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-[(Pyridin-4-yl)methylene]bis(3-methyl-1H-indole) typically involves the condensation of 3-methyl-1H-indole with pyridine-4-carbaldehyde. The reaction is usually carried out in the presence of a catalyst, such as p-toluenesulfonic acid, under reflux conditions in a suitable solvent like ethanol or methanol. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as recrystallization or distillation.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moieties, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be performed on the pyridine ring or the indole moieties, resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions are common for indole derivatives, where substituents can be introduced at specific positions on the indole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2,3-diones, while reduction could produce dihydroindoles. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the indole rings.
科学研究应用
Chemistry: 2,2’-[(Pyridin-4-yl)methylene]bis(3-methyl-1H-indole) is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Indole derivatives are known for their antiviral, anticancer, and antimicrobial properties, making this compound a candidate for drug discovery and development.
Medicine: The compound’s potential therapeutic applications include its use as an antiviral, anticancer, and antimicrobial agent. Research is ongoing to explore its efficacy and safety in various medical applications.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用机制
The mechanism of action of 2,2’-[(Pyridin-4-yl)methylene]bis(3-methyl-1H-indole) is not fully understood, but it is believed to interact with various molecular targets and pathways. The indole moieties can bind to multiple receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication, induction of apoptosis in cancer cells, and disruption of microbial cell walls.
相似化合物的比较
- 2,2’-[(Pyridin-2-yl)methylene]bis(3-methyl-1H-indole)
- 2,2’-[(Pyridin-3-yl)methylene]bis(3-methyl-1H-indole)
- 2,2’-[(Pyridin-4-yl)methylene]bis(1H-indole)
Comparison:
- 2,2’-[(Pyridin-4-yl)methylene]bis(3-methyl-1H-indole) is unique due to the presence of the 3-methyl group on the indole rings, which can influence its chemical reactivity and biological activity.
- 2,2’-[(Pyridin-2-yl)methylene]bis(3-methyl-1H-indole) and 2,2’-[(Pyridin-3-yl)methylene]bis(3-methyl-1H-indole) differ in the position of the pyridine ring, which can affect their binding affinity to molecular targets.
- 2,2’-[(Pyridin-4-yl)methylene]bis(1H-indole) lacks the 3-methyl group, which may result in different chemical and biological properties.
属性
CAS 编号 |
57637-78-2 |
|---|---|
分子式 |
C24H21N3 |
分子量 |
351.4 g/mol |
IUPAC 名称 |
3-methyl-2-[(3-methyl-1H-indol-2-yl)-pyridin-4-ylmethyl]-1H-indole |
InChI |
InChI=1S/C24H21N3/c1-15-18-7-3-5-9-20(18)26-23(15)22(17-11-13-25-14-12-17)24-16(2)19-8-4-6-10-21(19)27-24/h3-14,22,26-27H,1-2H3 |
InChI 键 |
SKXYFCLEDPROCQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(NC2=CC=CC=C12)C(C3=CC=NC=C3)C4=C(C5=CC=CC=C5N4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Ethyl [phenyl(propylamino)methyl]phosphonate](/img/structure/B14629078.png)
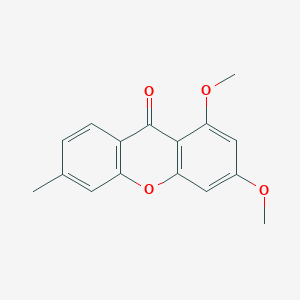
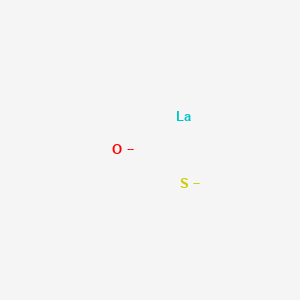

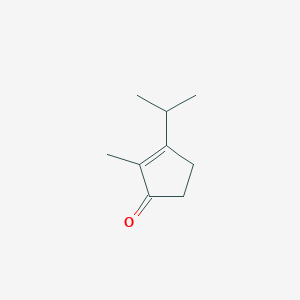
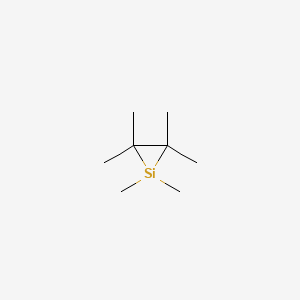

![Diethyl N-[(2-cyanohydrazinyl)methylidene]phosphoramidate](/img/structure/B14629136.png)

